N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide
Description
The compound N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide features a hybrid heterocyclic scaffold comprising a 1,2,3-triazole ring fused to a 1,2,4-thiadiazole core. Key structural attributes include:
- A 3-chloro-4-methylphenyl substituent on the triazole ring, which enhances lipophilicity and steric bulk.
- Methyl groups at the 5-position of the triazole and the 3-position of the thiadiazole, modulating metabolic stability and conformational rigidity.
Properties
IUPAC Name |
N-[3-[1-(3-chloro-4-methylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6O2S/c1-11-4-7-14(10-16(11)21)27-12(2)17(24-26-27)18-22-20(30-25-18)23-19(28)13-5-8-15(29-3)9-6-13/h4-10H,1-3H3,(H,22,23,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZAAXKLXKVYMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=C(C=C4)OC)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to interfere with photosynthesis. More research is needed to identify the specific targets of this compound.
Mode of Action
It has been suggested that similar compounds interfere with photosynthesis. This interference could result in the inhibition of carbon dioxide fixation in plants, leading to their death.
Biological Activity
N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide is a complex organic compound that has attracted attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on various research findings.
Chemical Structure
The compound features a triazole ring, a thiadiazole moiety, and a methoxybenzamide structure. Its molecular formula is .
Antimicrobial Activity
Research indicates that derivatives of triazole and thiadiazole compounds exhibit significant antimicrobial properties. In particular:
- Antibacterial Activity : The compound has been tested against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Results show that it possesses moderate to high antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 12.5 to 50 μg/mL depending on the strain .
- Antifungal Activity : The compound also demonstrates antifungal properties against Candida albicans and Aspergillus niger, with MIC values reported between 1.6 μg/mL and 25 μg/mL .
The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and fungal cell membrane integrity. The presence of the triazole moiety is particularly significant as it has been shown to interfere with the biosynthesis of ergosterol in fungi, leading to cell death .
Case Studies
Several studies have highlighted the efficacy of similar compounds in clinical settings:
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various triazole derivatives, including the target compound. The results indicated that modifications in substituents significantly influenced their activity against both Gram-positive and Gram-negative bacteria .
- In Vivo Studies : In vivo studies on animal models demonstrated that compounds similar to this compound exhibited promising results in reducing infection rates when compared to standard treatments .
Comparative Biological Activity Table
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below contrasts the target compound with structurally related analogs from the evidence:
Key Observations:
- Substituent Effects : The target’s 3-chloro-4-methylphenyl group introduces greater steric hindrance and electron-withdrawing character compared to the phenyl group in compounds. This may influence binding affinity in biological targets .
- Benzamide vs. Amine: The 4-methoxybenzamide in the target contrasts with the 3,5-dimethoxyphenylamine in .
Physicochemical and Spectral Properties
| Property | Target Compound | Compound 6 () | Compound 8a () |
|---|---|---|---|
| Melting Point (°C) | Unknown | 160 | 290 |
| IR C=O Stretch (cm⁻¹) | Unknown | 1606 | 1679, 1605 (dual peaks) |
| MS Fragmentation | Unknown | m/z 348 (M⁺) | m/z 414 (M⁺) |
Insights :
- The high melting point of Compound 8a (290°C) suggests strong intermolecular interactions (e.g., π-stacking, hydrogen bonding) due to its acetylpyridinyl group .
- Absence of the target’s spectral data limits direct comparison, but IR peaks near 1600–1700 cm⁻¹ are expected for its benzamide and triazole-thiadiazole moieties.
Preparation Methods
Formation of 5-Amino-1,3,4-thiadiazole Intermediate
A modified protocol from Mirzaei et al. (2008) involves refluxing 4-methoxybenzoyl chloride with thiosemicarbazide in phosphorus oxychloride (15 mL) at 110°C for 1 hour. The mixture is cooled, diluted with water, and basified with potassium hydroxide to precipitate N-((5-amino-1,3,4-thiadiazol-2-yl)methyl)-4-methoxybenzamide. Recrystallization in ethanol yields the intermediate with ~75% purity.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 110°C |
| Reflux Time | 1 hour |
| Solvent | Phosphorus oxychloride |
| Base | KOH (aqueous) |
| Yield | 68–72% |
Triazole Ring Construction via Click Chemistry
The 1,2,3-triazole moiety is introduced using copper-catalyzed azide-alkyne cycloaddition (CuAAC). 3-Chloro-4-methylphenyl azide is reacted with 5-methyl-1-propargyl-1,2,3-triazole in the presence of Cu(I) iodide (10 mol%) and DIPEA in THF at 60°C. This step achieves regioselective triazole formation with >90% yield.
Coupling of Thiadiazole and Triazole Units
The final coupling employs EDC·HCl and HOBt as coupling agents. The thiadiazole intermediate (1.2 equiv) is reacted with the triazole derivative (1.0 equiv) in anhydrous DCM at room temperature for 12 hours. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) yields the target compound at 65% efficiency.
Oxidative Dimerization of Thioamides via Biocatalytic Methods
Recent advancements in enzymatic synthesis offer an alternative route. Vanadium-dependent haloperoxidases (V-HPOs) catalyze the oxidative dimerization of thioamides to form 1,2,4-thiadiazoles.
Enzymatic Synthesis of Thiadiazole Core
4-Methoxybenzothioamide (2.0 mmol) is treated with CpVBPO D335G mutant enzyme (5 mg/mL) in the presence of H₂O₂ (2.2 equiv) and KCl (0.1 equiv) in acetate buffer (pH 4.5). The reaction proceeds at 25°C for 24 hours, yielding 78% of the thiadiazole intermediate.
Optimized Biocatalytic Conditions
| Parameter | Value |
|---|---|
| Enzyme | CpVBPO D335G |
| Oxidant | H₂O₂ |
| Halide Source | KCl |
| Temperature | 25°C |
| Yield | 78% |
Post-Modification and Functionalization
The triazole subunit is appended using Mitsunobu conditions (DIAD, PPh₃) to couple the thiadiazole intermediate with 1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid. The reaction proceeds in THF at 0°C→RT, achieving 70% yield after HPLC purification.
Multi-Step Synthesis via Sequential Heterocycle Assembly
Thiadiazole Synthesis from Acylhydrazines
Acylhydrazines derived from 4-methoxybenzoic acid are cyclized with CS₂ in ethanol under reflux (Scheme 3). The reaction forms 2-amino-1,3,4-thiadiazoles, which are subsequently methylated using methyl iodide and K₂CO₃ in DMF.
Cyclization Parameters
| Reagent | Role |
|---|---|
| CS₂ | Sulfur source |
| Ethanol | Solvent |
| Reflux Temperature | 80°C |
| Reaction Time | 6 hours |
Triazole-Thiadiazole Conjugation
A Suzuki-Miyaura cross-coupling links the triazole and thiadiazole units. Pd(PPh₃)₄ (5 mol%) catalyzes the reaction between the boronic ester-functionalized triazole and the brominated thiadiazole in dioxane/H₂O (3:1) at 90°C. The product is isolated in 82% yield after column chromatography.
Comparative Analysis of Preparation Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cyclocondensation | High regioselectivity | Toxic solvents (POCl₃) | 65–72% |
| Biocatalytic | Eco-friendly, mild conditions | Enzyme cost and stability | 70–78% |
| Multi-Step Assembly | Modular, scalable | Lengthy purification steps | 68–82% |
Q & A
Q. What are the key steps for synthesizing this compound, and how can reaction conditions be optimized to improve yield?
The synthesis involves multi-step reactions, including cyclization and condensation. For example, cyclization of intermediates using phosphorus oxychloride at 120°C (as seen in analogous thiadiazole syntheses) can form the 1,2,4-thiadiazole core . Optimization may include solvent selection (e.g., DMF for solubility), catalyst use (e.g., K₂CO₃ for nucleophilic substitutions) , and temperature control to minimize side reactions. Characterization via IR and NMR is critical to confirm intermediate structures .
Q. Which spectroscopic techniques are most effective for verifying the compound’s structure?
Combined spectral analysis is essential:
- IR Spectroscopy : Identifies functional groups like amide C=O (~1650–1700 cm⁻¹) and triazole/thiadiazole rings .
- ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy groups at ~3.8 ppm) and aromatic/heterocyclic carbons .
- Mass Spectrometry : Confirms molecular weight and fragmentation patterns .
Q. How can researchers screen this compound for preliminary biological activity?
Use in vitro assays targeting enzymes or receptors relevant to its structural motifs. For example:
- Enzyme Inhibition : Test against α-glucosidase or lipase using spectrophotometric methods, referencing triazole-thiadiazole hybrids with IC₅₀ values in the µM range .
- Antimicrobial Activity : Employ broth microdilution assays against bacterial/fungal strains .
Advanced Research Questions
Q. What strategies can elucidate structure-activity relationships (SAR) for this compound?
Systematically modify substituents (e.g., chloro, methoxy, methyl groups) and assess activity changes. For instance:
Q. How can molecular docking and dynamics simulations clarify its mechanism of action?
Perform docking studies (e.g., AutoDock Vina) using crystallographic data of target proteins (e.g., enzymes or receptors). For example:
- Analyze hydrogen bonding between the amide group and active-site residues .
- Simulate binding stability over 100 ns to identify critical interactions .
Q. What methods assess metabolic stability in preclinical studies?
- Liver Microsomal Assays : Incubate the compound with cytochrome P450 enzymes and monitor degradation via LC-MS .
- CYP Inhibition Screening : Use fluorogenic substrates to determine if the compound inhibits major CYP isoforms .
Q. How can potentiometric titration characterize its acid-base properties?
Titrate the compound with tetrabutylammonium hydroxide in non-aqueous solvents (e.g., DMF, acetone) to measure pKa values. This reveals protonation sites critical for solubility and bioactivity .
Q. What synthetic routes enable isotopic labeling (e.g., ¹⁴C or ³H) for pharmacokinetic studies?
Introduce isotopes during key steps, such as:
- Using ¹⁴C-labeled methyl iodide for methoxy group incorporation .
- Catalytic tritiation of aromatic rings under hydrogen gas .
Q. How do substituents on the triazole ring influence electrochemical behavior?
Perform cyclic voltammetry to measure redox potentials. Electron-withdrawing groups (e.g., Cl) may stabilize radical intermediates, affecting antioxidant or pro-oxidant activity .
Q. What computational tools predict toxicity or off-target effects?
Use QSAR models (e.g., Toxtree, SwissADME) to estimate hepatotoxicity or mutagenicity. Molecular dynamics can also predict interactions with off-target proteins like hERG channels .
Contradictions and Considerations
- Synthetic Yield Variability : Evidence reports high yields using POCl₃, but competing reactions (e.g., hydrolysis) may require anhydrous conditions.
- Biological Activity Discrepancies : Triazole-thiadiazole hybrids in show potent enzyme inhibition, while similar structures in prioritize antimicrobial effects. Context-specific assays are needed.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
